molecular formula C8H5BrN2 B1283561 4-Bromo-1,5-naphthyridine CAS No. 90001-34-6

4-Bromo-1,5-naphthyridine

Cat. No. B1283561
CAS RN: 90001-34-6
M. Wt: 209.04 g/mol
InChI Key: RUZMWDKSPLIZSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One efficient approach for synthesizing 5,6-dihydrodibenzo[b,h][1,6]naphthyridines involves the reaction of 2-(N-propargylamino)benzaldehydes with arylamines in the presence of CuBr2. This process utilizes an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation, yielding high yields of diverse products under mild conditions . Additionally, the synthesis of 12,13-dihydro-6H-benzo[h]chromeno[3,4-b][1,6]naphthyridin-6-ones from 3-amino-2H-chromen-2-one has been successfully achieved using a similar strategy .

Molecular Structure Analysis

The molecular structure of 4-bromo-1,5-naphthyridine derivatives has been studied through the rearrangement reactions during amination. The reaction with potassium amide in liquid ammonia leads to the formation of 3-amino- and 4-amino-1,5-naphthyridine, suggesting the intermediacy of a 1,5-naphthyridyne . A reinvestigation of the amination of 3-bromo-2-ethoxy-1,5-naphthyridine revealed the formation of isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one and its subsequent amination yielding 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one .

Chemical Reactions Analysis

The reactivity of bromo-naphthyridines in chemical reactions is highlighted by their ability to undergo amination reactions. For instance, 3-bromo-2-ethoxy-1,5-naphthyridine reacts with KNH2/NH3 to yield a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine, with the intermediacy of 3,4-didehydro compounds being proposed . Moreover, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine has been described through reductive amination of Schiff's bases, demonstrating the versatility of bromo-naphthyridines in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1,5-naphthyridine derivatives can be inferred from the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. The crystal structures of these cocrystals exhibit hydrogen bonding and (\pi-\pi) stacking interactions, which are indicative of the solid-state properties of bromo-naphthyridine derivatives . Furthermore, the Pfitzinger-type chemistry provides direct access to 4-carboxy-1,8-naphthyridines, which are valuable due to their electronic absorption properties and potential applications in anchoring ligands to semiconductor surfaces .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods have been developed for synthesizing bromo-1,5-naphthyridines. For example, Czuba (2010) describes the synthesis of isomeric bromo-1,5-naphthyridines from different starting materials, including 2-hydroxy-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine (Czuba, 2010).
  • Chemical Reactions and Properties : The study of the rearrangements and reactions of bromo-1,5-naphthyridines provides insights into their chemical behavior. For instance, Czuba (2010) also explored the reactions of bromo-1,5-naphthyridines with potassium amide, suggesting complex reaction mechanisms and the formation of various aminated products (Czuba, 2010).

Biological Applications and Potential

  • Antimalarial Activity : Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, demonstrating significant antimalarial activity in some compounds. This highlights the potential of bromo-1,5-naphthyridine derivatives in antimalarial drug development (Barlin & Tan, 1985).
  • Inhibition of Gastric H+,K+-ATPase : Björk et al. (1996) investigated 1,5-naphthyridines substituted with amino-containing groups for their effects on H+,K+-ATPase activity, a key enzyme in gastric acid secretion. Although the inhibitory potency was not high enough for pharmacological interest, this study indicates potential applications in gastric disorders (Björk et al., 1996).

Electronic and Optical Applications

  • Organic Semiconductor Materials : Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, finding them to be promising materials for organic light-emitting diodes (OLEDs) due to their blue fluorescence and suitable electron affinities and ionization potentials. This research opens avenues for using bromo-1,5-naphthyridine derivatives in electronic devices (Wang et al., 2012).

Ligand Formation and Metal Complexes

  • Ligand for Metal Complexes : Singh and Thummel (2009) developed new bidentate and tridentate ligands using 1,5-naphthyridine, demonstrating its utility in forming heteroleptic mono- and dinuclear Ru(II) complexes. This showcases the versatility of 1,5-naphthyridine in coordination chemistry, potentially applicable in catalysis and material science (Singh & Thummel, 2009).

Safety And Hazards

4-Bromo-1,5-naphthyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with suitable personal protective equipment .

Future Directions

1,5-naphthyridines, including 4-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on their synthesis, reactivity, and applications .

properties

IUPAC Name

4-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZMWDKSPLIZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567140
Record name 4-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,5-naphthyridine

CAS RN

90001-34-6
Record name 4-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,5-naphthyridine
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Synthesis routes and methods

Procedure details

A flask was charged with 1,5-naphthyridin-4-ol (1 g, 6.7 mmol) and phosphorousoxybromide (5 g, 17 mmol). The mixture was heated to 150° C., stirred for 1 hour, and then cooled to room temperature. The mixture was poured into ice-water and extracted with toluene. The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give crude product, which was re-crystallized from petroleum ether to give 4-bromo-1,5-naphthyridine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Czuba - Recueil des Travaux Chimiques des Pays‐Bas, 1963 - Wiley Online Library
When reacted with potassium amide in liquid ammonia both 3‐bromo‐and 4‐bromo‐1,5‐naphthyridine are converted into a mixture containing 3‐amino‐ and 4‐amino‐1,5‐…
Number of citations: 31 onlinelibrary.wiley.com
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
J Pomorski, HJ Den Hertog… - Recueil des Travaux …, 1973 - Wiley Online Library
Reactions of some 2‐substituted derivatives of 3‐bromo‐l, 5‐naphthyridine and 3‐bromoquinoline with potassium amide in liquid ammonia were investigated. The course of these …
Number of citations: 13 onlinelibrary.wiley.com
B Wei, P Knochel - Synthesis, 2021 - thieme-connect.com
Cross-couplings involving organozinc reagents usually require a Pd-catalyst (Negishi cross-coupling), however, uncatalyzed cross-couplings of zinc organometallics proceed well in the …
Number of citations: 13 www.thieme-connect.com
TJ Kress - 1967 - search.proquest.com
pp. EsTY OF THE 1,X-NAPHTHYRIDINES. Page 1 This dissertation has been 68-1952 microfilmed exactly as received KRESS, Thomas Joseph, 1940pp. EsTY OF THE 1,X-…
Number of citations: 2 search.proquest.com
W Czuba - BULLETIN DE L ACADEMIE …, 1963 - … PALAC KULTURY I NAUKI, 20 POB …
Number of citations: 0
M Fuertes Sánchez, C Masdeu Margalef… - 2020 - MDPI
Number of citations: 0

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